molecular formula C13H14O2 B13763212 2-(3-Hydroxypropoxy)naphthalene CAS No. 7598-29-0

2-(3-Hydroxypropoxy)naphthalene

Cat. No.: B13763212
CAS No.: 7598-29-0
M. Wt: 202.25 g/mol
InChI Key: JMIIDKDBGDGVJC-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropoxy)naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a 3-hydroxypropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxypropoxy)naphthalene typically involves the nucleophilic substitution reaction of 2-(3-bromopropoxy)naphthalene with potassium carbonate (K2CO3) in water. The reaction is carried out at elevated temperatures to facilitate the substitution process . The general reaction scheme is as follows:

2-(3-Bromopropoxy)naphthalene+K2CO3This compound+KBr+CO2\text{2-(3-Bromopropoxy)naphthalene} + \text{K}_2\text{CO}_3 \rightarrow \text{this compound} + \text{KBr} + \text{CO}_2 2-(3-Bromopropoxy)naphthalene+K2​CO3​→this compound+KBr+CO2​

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Hydroxypropoxy)naphthalene can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

2-(3-Hydroxypropoxy)naphthalene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropoxy)naphthalene involves its interaction with molecular targets through its hydroxyl and naphthalene groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-(2-Hydroxypropoxy)naphthalene
  • 2-(3-Bromopropoxy)naphthalene
  • 2-(3-Chloropropoxy)naphthalene

Comparison: 2-(3-Hydroxypropoxy)naphthalene is unique due to the presence of the 3-hydroxypropoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the hydroxyl group can participate in hydrogen bonding, making it more reactive in certain chemical reactions compared to its halogenated counterparts .

Properties

CAS No.

7598-29-0

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3-naphthalen-2-yloxypropan-1-ol

InChI

InChI=1S/C13H14O2/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10,14H,3,8-9H2

InChI Key

JMIIDKDBGDGVJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCO

Origin of Product

United States

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